molecular formula C9H11BrMgO B055735 2-Methoxyphenethylmagnesium bromide CAS No. 123427-77-0

2-Methoxyphenethylmagnesium bromide

Cat. No.: B055735
CAS No.: 123427-77-0
M. Wt: 239.39 g/mol
InChI Key: DGFXMCSIPLCZMA-UHFFFAOYSA-M
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Description

2-Methoxyphenethylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it valuable in the formation of complex organic molecules. The compound has the molecular formula C9H11BrMgO and a molecular weight of 239.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyphenethylmagnesium bromide is typically prepared by reacting 2-methoxyphenethyl bromide with magnesium in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

2-Methoxyphenethyl bromide+Mg2-Methoxyphenethylmagnesium bromide\text{2-Methoxyphenethyl bromide} + \text{Mg} \rightarrow \text{this compound} 2-Methoxyphenethyl bromide+Mg→2-Methoxyphenethylmagnesium bromide

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenethylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous solvent like THF, often at low temperatures to control the reaction rate.

    Substitution Reactions: Often carried out in the presence of a catalyst or under reflux conditions.

    Coupling Reactions: May involve palladium or nickel catalysts to facilitate the formation of carbon-carbon bonds.

Major Products

Scientific Research Applications

2-Methoxyphenethylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxyphenethylmagnesium bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The reactivity of the Grignard reagent allows it to form new carbon-carbon bonds, which is fundamental in building complex organic structures. The molecular targets are typically carbonyl compounds, halides, and other electrophiles .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenylmagnesium bromide
  • Phenethylmagnesium bromide
  • Methoxyphenylmagnesium chloride

Uniqueness

2-Methoxyphenethylmagnesium bromide is unique due to the presence of the methoxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in synthesizing molecules where the methoxy group plays a crucial role in the desired chemical properties .

Properties

IUPAC Name

magnesium;1-ethyl-2-methoxybenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.BrH.Mg/c1-3-8-6-4-5-7-9(8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFXMCSIPLCZMA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C[CH2-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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